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Compound of Interest

Compound Name: 1-Aminoethanol

Cat. No.: B1580991 Get Quote

A comprehensive computational review of the structural and electronic properties of 1-
Aminoethanol and its isomers, providing key data for researchers in astrochemistry, materials

science, and drug development.

This guide presents a comparative analysis of 1-Aminoethanol and its structural isomers

based on Density Functional Theory (DFT) calculations. The following sections detail the

relative stabilities, electronic properties, and computational methodologies used to characterize

these molecules, offering valuable insights for researchers and professionals in related

scientific fields.

Relative Stability and Conformational Analysis
A systematic exploration of the C2H7NO chemical space has identified eight structural isomers.

Among these, 1-Aminoethanol is the most stable, representing the global minimum on the

potential energy surface.[1][2] The second most stable isomer, 2-Aminoethanol (also known as

ethanolamine), lies 7.6 kcal/mol higher in energy.[1] Isomers featuring O–N bonds,

characteristic of hydroxylamine derivatives, are significantly less stable, with relative energies

ranging from 38.5 to 49.1 kcal/mol.[1]

Table 1: Relative Energies of C2H7NO Isomers
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Isomer Structure Relative Energy (kcal/mol)

1-Aminoethanol NH₂CH(OH)CH₃ 0.0

2-Aminoethanol NH₂CH₂CH₂OH 7.6

Methylaminomethanol CH₃NHCH₂OH 11.5

Isomer 4 Not specified in snippets < 14.0

Isomers 5-8 (Hydroxylamine

derivatives)
Contain O-N bonds 38.5 - 49.1

Data sourced from a comprehensive computational study on C2H7NO isomers.[1]

Conformational Landscape
1-Aminoethanol: The most stable isomer, 1-Aminoethanol, possesses a chiral center and

exhibits seven distinct conformers within a 4.0 kcal/mol energy range.[1] At a temperature of

298 K, the three most stable conformers are within 0.1 kcal/mol of each other and dominate the

Boltzmann population distribution.[1]

2-Aminoethanol: This isomer has twelve conformers within a 4.1 kcal/mol energy range.[1] The

most stable conformer of 2-Aminoethanol is stabilized by an intramolecular hydrogen bond

between the hydroxyl and amino groups (OH···NH), with a bond distance of 2.2 Å.[1] Another

conformer, stabilized by an NH···OH hydrogen bond (2.4 Å), is 1.4 kcal/mol less stable.[1] The

gauche′–Gauche–gauche′ (g′Gg′) conformer, featuring an intramolecular OH⋯N hydrogen

bond, is identified as the most stable.[3][4]

Electronic Properties
The electronic properties of these isomers, such as their dipole moments and HOMO-LUMO

gaps, are critical for understanding their reactivity and potential applications. While a

comprehensive table of these properties for all isomers was not available in the initial search,

the importance of such parameters is well-established in computational chemistry. For

instance, in studies of related amino alcohol systems, dipole moment components and other

molecular properties are calculated to predict rotational spectra and assess conformational

preferences.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12128033/
https://www.benchchem.com/product/b1580991?utm_src=pdf-body
https://www.benchchem.com/product/b1580991?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12128033/
https://www.researchgate.net/figure/Calculated-relative-energies-in-kJ-mol-of-2-aminoethanol_tbl1_229116927
https://lclab.ustc.edu.cn/_upload/article/files/21/0d/fce2b23f4a8995d47236f6a18faa/4dcc5a59-329e-4359-b279-a311a6f000cb.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2018.00025/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density

Functional Theory (DFT) and ab initio methods. These approaches are widely used to obtain

reliable conformational energies and molecular properties.[5]

A common computational workflow for this type of comparative analysis is outlined below:
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Caption: A logical workflow for the comparative DFT analysis of molecular isomers.

Detailed Methodology
Geometry Optimization and Vibrational Frequency Calculations: The equilibrium structures of

the monomers of 1-Aminoethanol and its isomers are optimized. DFT methods are commonly

employed for this purpose due to their balance of accuracy and computational cost.[5] A

popular functional for such studies is B3LYP, often paired with a basis set like 6-311++G(2d,2p)

or aug-cc-pVDZ.[3][6] Following optimization, vibrational frequency calculations are performed

at the same level of theory to confirm that the obtained structures correspond to true minima on

the potential energy surface (i.e., no imaginary frequencies) and to derive zero-point vibrational

energies (ZPVE) and other thermodynamic data.

Electronic Property Calculations: Subsequent to geometry optimization, single-point energy

calculations can be performed to determine various electronic properties. These include the

highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)

energies, the HOMO-LUMO gap, and the molecular dipole moment. Time-dependent DFT (TD-

DFT) can be used to simulate UV-Vis electronic spectra.[7]

Software: All theoretical calculations are typically carried out using quantum chemistry software

packages such as Gaussian.[5]

Conclusion
The computational analysis of 1-Aminoethanol and its structural isomers reveals significant

differences in their stability and conformational preferences. 1-Aminoethanol is the most

stable isomer, a finding of potential importance in fields such as astrochemistry where

molecular stability is a key factor for interstellar detection.[1][2] The detailed methodologies

provided herein offer a template for further computational studies on these and related

molecules, which are crucial for applications in drug design and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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